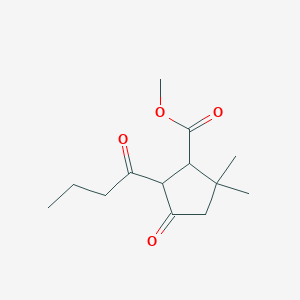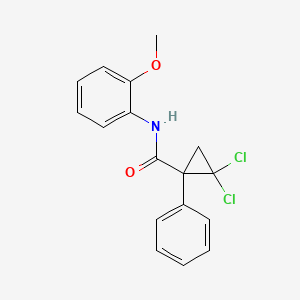
2,2-dichloro-N-(2-methoxyphenyl)-1-phenylcyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dichloro-N-(2-methoxyphenyl)-1-phenylcyclopropanecarboxamide, also known as AG490, is a chemical compound that has been extensively studied for its potential in scientific research. This compound is a potent inhibitor of the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway, which is involved in various cellular processes such as immune response, inflammation, and cell growth.
Mechanism of Action
2,2-dichloro-N-(2-methoxyphenyl)-1-phenylcyclopropanecarboxamide inhibits the JAK and STAT signaling pathway by binding to the ATP-binding site of JAK and preventing its activation. This leads to the inhibition of downstream signaling pathways involving STAT proteins, which are involved in various cellular processes such as immune response, inflammation, and cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines. In addition, this compound has been shown to inhibit the production of various cytokines and chemokines involved in inflammation. This makes this compound a potential candidate for the treatment of various diseases such as cancer, autoimmune disorders, and inflammatory diseases.
Advantages and Limitations for Lab Experiments
2,2-dichloro-N-(2-methoxyphenyl)-1-phenylcyclopropanecarboxamide has several advantages and limitations for lab experiments. One advantage is its potency in inhibiting the JAK and STAT signaling pathway, which makes it a valuable tool for investigating the role of these pathways in various cellular processes. However, one limitation is its potential off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of 2,2-dichloro-N-(2-methoxyphenyl)-1-phenylcyclopropanecarboxamide. One future direction is the investigation of its potential in combination with other drugs for the treatment of various diseases such as cancer, autoimmune disorders, and inflammatory diseases. Another future direction is the investigation of its potential in the regulation of stem cell differentiation and proliferation. In addition, further studies are needed to investigate the potential off-target effects of this compound and to develop more specific inhibitors of the JAK and STAT signaling pathway.
Synthesis Methods
2,2-dichloro-N-(2-methoxyphenyl)-1-phenylcyclopropanecarboxamide can be synthesized using a multi-step process starting from 2,2-dichlorocyclopropanecarboxylic acid. The first step involves the conversion of 2,2-dichlorocyclopropanecarboxylic acid to 2,2-dichloro-1-phenylcyclopropanecarboxylic acid through a Grignard reaction. The second step involves the conversion of 2,2-dichloro-1-phenylcyclopropanecarboxylic acid to this compound through a series of reactions involving methoxyphenylamine and other reagents.
Scientific Research Applications
2,2-dichloro-N-(2-methoxyphenyl)-1-phenylcyclopropanecarboxamide has been extensively studied for its potential in various scientific research applications. It has been shown to inhibit JAK and STAT signaling pathways, which are involved in various cellular processes such as immune response, inflammation, and cell growth. This makes this compound a potential candidate for the treatment of various diseases such as cancer, autoimmune disorders, and inflammatory diseases. In addition, this compound has been used in various studies to investigate the role of JAK and STAT signaling pathways in various cellular processes.
Properties
IUPAC Name |
2,2-dichloro-N-(2-methoxyphenyl)-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO2/c1-22-14-10-6-5-9-13(14)20-15(21)16(11-17(16,18)19)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAIIYVVHNOCGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2(CC2(Cl)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-4-[(6-chloro-4-phenyl-2-quinazolinyl)amino]benzamide](/img/structure/B4933595.png)
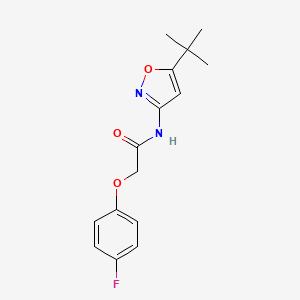
![5-chloro-N-{4-[(ethylamino)sulfonyl]phenyl}-2-methoxybenzamide](/img/structure/B4933601.png)
![1-[2-(4-chlorophenyl)ethyl]-N-methyl-6-oxo-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B4933610.png)
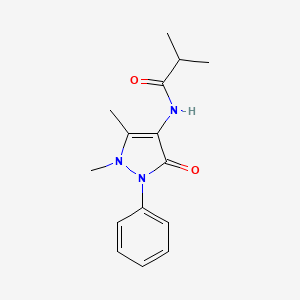
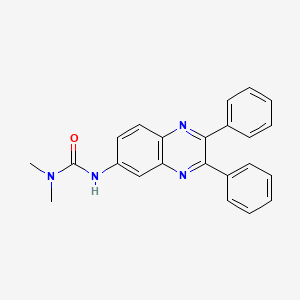
![N-(3-isoxazolylmethyl)-N-methyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B4933633.png)
![1-[3-(2,6-dimethylphenoxy)propyl]piperidine](/img/structure/B4933640.png)
![2-[(2,4-dinitrophenyl)amino]-1-(4-nitrophenyl)-1,3-propanediol](/img/structure/B4933643.png)

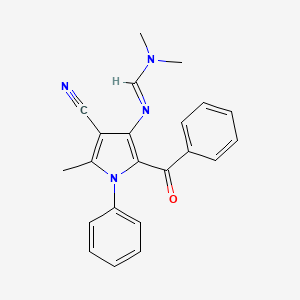
![3-[(3,5-dinitro-2-pyridinyl)amino]phenol](/img/structure/B4933671.png)
